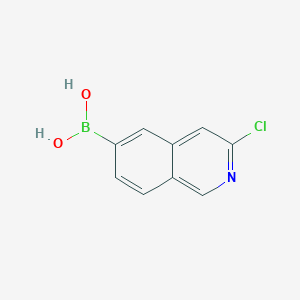

(3-Chloroisoquinolin-6-yl)boronic acid

Description

Properties

IUPAC Name |

(3-chloroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJPJGXLCGBLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Chloroisoquinolin-6-yl)boronic acid: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. (3-Chloroisoquinolin-6-yl)boronic acid has emerged as a particularly valuable reagent, offering a unique convergence of functionalities within a single, stable scaffold. Its isoquinoline core is a privileged structure, frequently encountered in biologically active natural products and synthetic pharmaceuticals. The chlorine atom at the 3-position and the boronic acid at the 6-position provide two orthogonal handles for sequential, site-selective modifications.

This guide provides an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will move beyond simple catalog data to explore the causality behind its synthesis, its nuanced applications in cross-coupling chemistry, and the critical considerations for its handling, stability, and analytical characterization. The overarching goal is to equip the practicing scientist with the field-proven insights necessary to effectively integrate this versatile building block into their research and development workflows.

Core Physicochemical & Structural Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its successful application. The key attributes of this compound are summarized below.

| Property | Value | Source / CAS Number |

| Molecular Formula | C₉H₇BClNO₂ | [1][2] |

| Molecular Weight | 207.42 g/mol | [1][2][3] |

| CAS Number | 1800483-72-0 | [1][2] |

| Appearance | Typically an off-white to pale solid | General Knowledge |

| Purity | ≥95% (Commercially available) |

The structure combines the electron-withdrawing nature of the chloro-substituted pyridine ring with the versatile reactivity of the arylboronic acid, making it an intriguing substrate for exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound: A Methodological Deep Dive

The preparation of heteroaryl boronic acids requires careful control of reaction conditions to prevent decomposition and side reactions. A common and effective strategy involves a lithium-halogen exchange followed by borylation.[4][5]

Causality in Synthetic Design

The choice of a lithium-halogen exchange followed by quenching with a borate ester is driven by several factors:

-

Efficiency: This pathway is often high-yielding and can be performed at low temperatures, which is crucial for maintaining the integrity of sensitive functional groups.

-

Regioselectivity: Starting from a halogenated precursor (e.g., 6-bromo-3-chloroisoquinoline) ensures the boronic acid moiety is installed at the desired position with high fidelity.

-

Reagent Choice:

-

Organolithium Reagent (e.g., n-BuLi): Provides a rapid and clean lithium-halogen exchange. The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as addition to the isoquinoline nitrogen or reaction with the chloro-substituent.

-

Borate Ester (e.g., Triisopropyl borate): Acts as the boron source. It is an effective electrophile that readily traps the transient organolithium intermediate.[6][7]

-

Aqueous Acidic Workup: Hydrolyzes the resulting boronate ester to the desired boronic acid.

-

Visualizing the Synthetic Workflow

Caption: Generalized workflow for the synthesis of arylboronic acids.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established literature procedures for analogous compounds and should be adapted and optimized.[4]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-3-chloroisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench and Hydrolysis: Cool the reaction to 0 °C and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 1-2 hours until hydrolysis is complete (monitor by TLC or LC-MS).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the final product.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.

Mechanistic Considerations for High-Yield Coupling

The success of a Suzuki coupling involving a heteroaryl boronic acid hinges on navigating a delicate catalytic cycle while minimizing side reactions, particularly protodeboronation.[9]

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, PPh₃) is typical. The ligand's role is critical: it stabilizes the palladium center, facilitates oxidative addition, and influences the rate of reductive elimination. For heteroaryl couplings, electron-rich, bulky phosphine ligands are often preferred to promote the desired reaction pathway.[10][11]

-

Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely a spectator. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for efficient transmetalation to the palladium center.

-

Solvent Choice: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the vessel.

-

Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Stability, Handling, and Analytical Characterization

Boronic acids are susceptible to several decomposition pathways that can compromise their purity and reactivity.[12] A self-validating protocol demands rigorous attention to these factors.

Major Decomposition Pathways

-

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by acidic or basic conditions, transition metals, and the presence of water.[13] Heteroaryl boronic acids can be particularly prone to this pathway.

-

Oxidation: Conversion of the boronic acid to a phenol. This can be mediated by atmospheric oxygen or other oxidants.[14]

-

Boroxine Formation: Dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine. While this process is reversible upon addition of water, it alters the stoichiometry of the reagent.[15]

Best Practices for Storage and Handling

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place (refrigeration is recommended).

-

Handling: Minimize exposure to atmospheric air and moisture. Use in a well-ventilated fume hood. For long-term storage or for highly sensitive applications, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.

Analytical Quality Control

Verifying the purity and identity of this compound is critical before its use.

-

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for assessing purity, identifying impurities (e.g., the corresponding phenol from oxidation or the deboronated isoquinoline), and monitoring reaction progress.[16][17]

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure of the organic framework, while ¹¹B NMR can provide information about the boron environment and help distinguish between the boronic acid and its boroxine form.

-

HPLC: High-Performance Liquid Chromatography with UV detection is the standard method for quantitative purity analysis.

Safety and Toxicology: A Regulatory Perspective

In the context of drug development, residual starting materials and intermediates are a major concern. Arylboronic acids have been identified as a class of compounds that may be weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities (PGIs).[13][18]

Risk Mitigation and Control Strategies

Regulatory bodies require stringent control of PGIs in active pharmaceutical ingredients (APIs).[19][20] The acceptable intake of a genotoxic impurity is often limited to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[20] Therefore, robust strategies must be in place to remove residual this compound from the final product.

-

Purification: Multiple crystallizations of the API are often effective at purging residual boronic acids.

-

Scavenging Resins: Resins functionalized with diol groups (e.g., diethanolamine) can selectively bind to and remove boronic acids from solution.[13]

-

Chemical Degradation: A basic wash or extending reaction workup conditions can sometimes promote the decomposition (deboronation) of the residual boronic acid to its less harmful arene counterpart.[13]

-

Process Optimization: The most effective strategy is to design the synthetic process to consume the boronic acid completely, minimizing its presence in the final API.

Conclusion

This compound is more than a simple catalog chemical; it is a sophisticated synthetic tool that offers strategic advantages in the assembly of complex molecules. Its effective use, however, demands a deep understanding of its synthesis, reactivity, and inherent instabilities. By applying the principles of mechanistic causality to its application in Suzuki-Miyaura coupling, adhering to rigorous standards for handling and characterization, and maintaining a keen awareness of its regulatory implications as a potential impurity, researchers can fully leverage the synthetic power of this versatile building block. This guide serves as a foundational resource to facilitate that goal, bridging the gap between theoretical knowledge and practical, reliable execution in the laboratory.

References

-

Bureš, F. (2017). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Available at: [Link]

-

MDPI. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(21), 7421. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Available at: [Link]

-

RSC Publishing. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7576-7583. Available at: [Link]

-

Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

-

Cnsreagent. (n.d.). This compound | CAS:1800483-72-0. Available at: [Link]

-

Frontier Specialty Chemicals. (n.d.). 3-CHLOROISOQUINOLIN-6-BORONIC ACID CAS:1800483-72-0. Available at: [Link]

-

ACS Publications. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(1), 225-230. Available at: [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

NIH. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 73(10), 3293-3298. Available at: [Link]

-

PNAS. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(34), 8539-8544. Available at: [Link]

-

ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Available at: [Link]

-

ACS Publications. (2022). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. The Journal of Organic Chemistry, 87(2), 1145-1153. Available at: [Link]

-

ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]

-

Wiley Online Library. (2012). The Development of Boronic Acids as Sensors and Separation Tools. The Chemical Record, 12(4), 373-388. Available at: [Link]

-

NIH. (n.d.). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 4(13), 1649-1675. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

-

Semantic Scholar. (n.d.). The assessment of impurities for genotoxic potential and subsequent control in drug substance and drug product. Available at: [Link]

-

ResearchGate. (n.d.). Genotoxic Impurities: A Regulatory Toxicology Commentary on Recent Articles in Organic Process Research & Development. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (2020). A Brief Review on Genotoxic impurities in Pharmaceuticals. Asian J. Pharm. Res., 10(2), 121-125. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Available at: [Link]

-

JETIR. (n.d.). SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS. JETIR, 6(5). Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(23), 7328. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

Sources

- 1. 6-Borono-3-chloroisoquinoline, 6-Borono-3-chloro-2-azanaphthalene CAS#: 1800483-72-0 [amp.chemicalbook.com]

- 2. 1800483-72-0|this compound|BLD Pharm [bldpharm.com]

- 3. (3-氯异喹啉-6-基)硼酸 | CAS:1800483-72-0 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. asianjpr.com [asianjpr.com]

- 20. jetir.org [jetir.org]

An In-Depth Technical Guide to the Synthesis of (3-Chloroisoquinolin-6-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3-Chloroisoquinolin-6-yl)boronic Acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its unique trifunctional nature, featuring a reactive boronic acid moiety, a synthetically versatile chloro-substituent, and a biologically relevant isoquinoline core, makes it an invaluable synthon for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The chloro-group at the 3-position offers an additional handle for nucleophilic substitution or further cross-coupling reactions, allowing for late-stage diversification of drug candidates. The isoquinoline scaffold itself is a privileged structure, present in a multitude of natural products and clinically approved drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of a robust and adaptable synthetic pathway to this compound, detailing the critical experimental parameters and the underlying chemical principles.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic analysis of this compound points to a two-step sequence from a key intermediate, 6-bromo-3-chloroisoquinoline. The boronic acid functionality can be installed via a palladium-catalyzed Miyaura borylation of the corresponding aryl bromide. The synthesis of 6-bromo-3-chloroisoquinoline can be envisioned through the construction of the isoquinoline core from acyclic precursors, followed by a targeted chlorination.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 6-Bromo-3-chloroisoquinoline

The synthesis of the pivotal intermediate, 6-bromo-3-chloroisoquinoline, is a multi-step process that begins with the construction of the 6-bromoisoquinoline core, followed by selective chlorination at the 3-position.

Step 1.1: Synthesis of 6-Bromoisoquinoline

The construction of the 6-bromoisoquinoline scaffold can be efficiently achieved through a Pomeranz-Fritsch-type reaction, starting from commercially available 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1]

Experimental Protocol:

-

Formation of the Schiff Base: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 4-bromobenzaldehyde (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude Schiff base.

-

Cyclization: The crude Schiff base is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate (1.1 eq.) is added, and the mixture is stirred for 10 minutes. Subsequently, trimethyl phosphite (1.1 eq.) is added dropwise, and the reaction is stirred at room temperature for 10 hours.

-

Ring Closure and Aromatization: After removing the solvent, the residue is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq.) is added dropwise. The reaction mixture is then stirred at 40 °C for several days until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by pouring it into ice water, and the pH is adjusted to 8-9 with a 6N NaOH solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is basified to pH 7-8 with 3N NaOH and extracted with ethyl acetate. The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 6-bromoisoquinoline.[1]

Step 1.2: Chlorination of 6-Bromoisoquinoline

The introduction of a chlorine atom at the 3-position of the isoquinoline ring can be achieved via a two-step sequence involving N-oxidation followed by chlorination. A similar strategy has been reported for the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, suggesting its applicability here.[2]

Experimental Protocol:

-

N-Oxidation: 6-Bromoisoquinoline (1.0 eq.) is dissolved in a suitable solvent such as acetic acid or dichloromethane. An oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added portion-wise at 0 °C. The reaction is then stirred at room temperature until complete conversion to the N-oxide is observed.

-

Chlorination: The isolated 6-bromoisoquinoline-N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated to reflux until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried, concentrated, and the crude 6-bromo-3-chloroisoquinoline is purified by column chromatography.

An alternative and more direct approach for the chlorination of a similar quinoline system involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.[2] This method may also be applicable to 6-bromoisoquinoline.

Data Summary for 6-Bromo-3-chloroisoquinoline Synthesis:

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1.1 | 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal, TiCl₄ | Toluene, THF, DCM | -10 to 40 | 30-40[1] |

| 1.2 | 6-Bromoisoquinoline, m-CPBA, POCl₃ | Acetic Acid, neat | 0 to reflux | 60-80 (estimated) |

Part 2: Miyaura Borylation of 6-Bromo-3-chloroisoquinoline

The cornerstone of this synthesis is the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction that converts the aryl bromide to a boronic acid ester.[3] This reaction is highly valued for its mild conditions and broad functional group tolerance.[4]

Caption: Catalytic cycle of the Miyaura borylation reaction.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the active catalyst.[4] The choice of base is critical; a mild base like potassium acetate (KOAc) is often preferred to prevent the premature hydrolysis of the boronate ester and to avoid a competing Suzuki coupling side reaction.[5]

Experimental Protocol:

-

Reaction Setup: A mixture of 6-bromo-3-chloroisoquinoline (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), and potassium acetate (KOAc) (2.0-3.0 eq.) is placed in an oven-dried Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), is added, followed by an anhydrous, degassed solvent like 1,4-dioxane or dimethylformamide (DMF).

-

Reaction: The mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound pinacol ester, is then purified by column chromatography on silica gel.

Data Summary for Miyaura Borylation:

| Catalyst | Base | Boron Source | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(dppf)Cl₂ | KOAc | B₂pin₂ | 1,4-Dioxane | 80-100 | 70-90 (estimated) |

Part 3: Hydrolysis of the Pinacol Boronate Ester

The final step in the synthesis of this compound is the hydrolysis of the pinacol ester. This can be achieved under acidic or basic conditions, or through a two-step procedure involving the formation of a trifluoroborate salt.[4][6]

Caption: Common methods for the hydrolysis of pinacol boronate esters.

Experimental Protocol (Acidic Hydrolysis):

-

This compound pinacol ester (1.0 eq.) is dissolved in a mixture of acetone or THF and 1N aqueous HCl.

-

The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete.

-

The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

-

The product can be further purified by recrystallization or by washing with a non-polar solvent to remove any remaining pinacol.

Alternative Two-Step Hydrolysis via Trifluoroborate Salt:

For substrates that are sensitive to acidic or basic conditions, a milder two-step deprotection can be employed.[6]

-

Formation of the Trifluoroborate Salt: The pinacol ester is treated with an excess of potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water. The resulting potassium trifluoroborate salt is typically crystalline and can be isolated by filtration.

-

Hydrolysis of the Trifluoroborate Salt: The isolated trifluoroborate salt is then treated with an aqueous acid (e.g., HCl) to afford the final boronic acid.

Conclusion: A Versatile Pathway to a Key Synthetic Intermediate

The synthetic pathway detailed in this guide provides a robust and adaptable route to this compound, a valuable building block for drug discovery and development. By leveraging a Pomeranz-Fritsch-type isoquinoline synthesis, a strategic chlorination, and a reliable Miyaura borylation, researchers can access this important synthon in good overall yields. The experimental protocols provided, based on well-established chemical principles and analogous transformations, offer a solid foundation for the successful synthesis of this and related compounds. Careful optimization of reaction conditions and purification procedures will be key to achieving high purity and maximizing yields in a laboratory setting.

References

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. [Link]

-

Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

-

Wikipedia. Miyaura borylation. [Link]

Sources

- 1. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 3. download.atlantis-press.com [download.atlantis-press.com]

- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Properties and Applications of 3-Chloroisoquinoline Boronic Acids

This guide provides a comprehensive technical overview of 3-chloroisoquinoline boronic acids, a class of chemical compounds with significant potential in drug discovery and materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of these versatile building blocks.

Introduction: The Strategic Fusion of Isoquinoline, Chlorine, and Boronic Acid

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceuticals, valued for its ability to interact with a wide range of biological targets. The incorporation of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. When combined with a boronic acid group, a versatile functional handle for carbon-carbon bond formation, the resulting 3-chloroisoquinoline boronic acid becomes a powerful tool in medicinal chemistry and materials science.

Boronic acids and their derivatives are renowned for their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl structures.[1] These compounds are generally stable, exhibit low toxicity, and are compatible with a wide array of functional groups, making them ideal for late-stage functionalization in complex syntheses.[2] The 3-chloroisoquinoline boronic acid scaffold, therefore, offers a unique combination of a biologically relevant core, a metabolically influential halogen, and a synthetically versatile coupling partner.

Synthesis of 3-Chloroisoquinoline Boronic Acids

The synthesis of 3-chloroisoquinoline boronic acids can be approached in a two-stage process: the preparation of the 3-chloroisoquinoline core followed by the introduction of the boronic acid functionality.

Part 1: Synthesis of the 3-Chloroisoquinoline Precursor

A common route to 3-chloroisoquinoline involves the reduction of 1,3-dichloroisoquinoline. This precursor can be synthesized according to established methods. The subsequent reduction is typically achieved using a mixture of acetic acid, hydrogen iodide, and red phosphorus.[3]

Experimental Protocol: Synthesis of 3-Chloroisoquinoline [3]

-

Combine 1,3-dichloroisoquinoline (26.0 g), acetic acid (125 ml), hydrogen iodide (55 ml), and red phosphorus (9.0 g) in a suitable reaction vessel equipped with a stirrer and condenser.

-

Heat the mixture to 170°C with stirring for 3 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Neutralize the aqueous mixture with aqueous sodium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield a crude oil.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 3-chloroisoquinoline.

Part 2: Introduction of the Boronic Acid Group

With the 3-chloroisoquinoline core in hand, the boronic acid group can be introduced via several methods. Two of the most promising contemporary strategies are iridium-catalyzed C-H borylation and lithiation-borylation.

Strategy A: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds in heteroarenes.[4][5] The regioselectivity of this reaction on quinoline and isoquinoline systems is influenced by a combination of steric and electronic factors.[5] For 3-chloroisoquinoline, borylation is expected to occur at positions that are sterically accessible and electronically activated.

Proposed Experimental Protocol: Iridium-Catalyzed C-H Borylation of 3-Chloroisoquinoline

-

In a glovebox, combine 3-chloroisoquinoline (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.2 mmol), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in a reaction vial.

-

Add anhydrous tetrahydrofuran (THF) (5 mL).

-

Seal the vial and heat the reaction mixture at 80°C for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The resulting pinacol boronate ester can be purified by column chromatography on silica gel.

-

Hydrolysis of the pinacol ester to the corresponding boronic acid can be achieved by treatment with an aqueous acid, such as HCl.

Causality Behind Experimental Choices: The use of an iridium catalyst with a bipyridine ligand is standard for C-H borylation, as it has been shown to be effective for a wide range of heterocyclic substrates.[4] Bis(pinacolato)diboron is a common, stable source of boron. The reaction is performed under inert conditions to prevent degradation of the catalyst and reagents.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 3-chloroisoquinoline boronic acid.

Strategy B: Lithiation-Borylation

An alternative approach involves a lithiation-borylation sequence. This method is particularly useful if a specific regioisomer is desired and can be accessed through directed ortho-metalation or halogen-metal exchange. For 3-chloroisoquinoline, direct lithiation may be challenging, but if a suitable directing group is present, or if another halide is available for exchange, this can be a viable route.[2][6]

Physicochemical Properties

| Property | Estimated Value/Information | Justification |

| Molecular Formula | C₉H₇BClNO₂ | Based on the structure of 3-chloroisoquinolin-8-yl boronic acid. |

| Molecular Weight | ~207.42 g/mol | Calculated from the molecular formula.[7] |

| Appearance | Expected to be a white to off-white solid | Typical for aryl boronic acids. |

| pKa | ~8-9 | The pKa of a typical aryl boronic acid is around 9.[8] The electron-withdrawing nature of the isoquinoline ring and the chlorine atom may slightly lower this value. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Boronic acids generally have limited aqueous solubility but dissolve in organic solvents.[9] |

| Stability | Prone to dehydration to form boroxines, especially upon heating. Can be stabilized as boronate esters (e.g., pinacol or MIDA esters). | A common characteristic of boronic acids.[8] |

Reactivity and Applications

The primary application of 3-chloroisoquinoline boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate.[10] The presence of both a chlorine atom and a boronic acid on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid.[10]

Diagram of a Typical Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of 3-chloroisoquinoline boronic acid.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the 3-chloroisoquinoline boronic acid (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base such as K₂CO₃ (2.0 mmol).

-

Add a solvent system, for example, a mixture of toluene and water (4:1, 10 mL).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices: A palladium catalyst is essential for this cross-coupling reaction. The choice of phosphine ligands on the palladium can influence the reaction efficiency. An inorganic base is required to activate the boronic acid for transmetalation. A two-phase solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.

Characterization

The structural elucidation of 3-chloroisoquinoline boronic acids relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show a complex set of signals corresponding to the protons on the isoquinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will display signals for the nine carbon atoms of the isoquinoline core. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[11]

-

¹¹B NMR: A broad singlet is expected in the range of 28-34 ppm for the trigonal boronic acid.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight. The mass spectrum of isoquinoline-5-boronic acid shows characteristic fragments at m/z 173 (M+), 156, and 128.[12] Similar fragmentation patterns would be expected for the 3-chloro derivatives, with the characteristic isotopic pattern of chlorine.

Conclusion

3-Chloroisoquinoline boronic acids represent a promising class of building blocks for the synthesis of novel compounds in medicinal chemistry and materials science. Their synthesis, while not yet extensively documented, can be achieved through logical extensions of established synthetic methodologies. The combination of the biologically relevant isoquinoline core, the modulating effect of the chlorine atom, and the synthetic versatility of the boronic acid group makes these compounds highly valuable for the development of new chemical entities with tailored properties. This guide provides a foundational understanding and practical protocols to encourage further exploration and application of these potent chemical tools.

References

-

PrepChem.com. Synthesis of 3-chloroisoquinoline. Available from: [Link]

-

PubChem. Isoquinoline-5-boronic acid. National Center for Biotechnology Information. Available from: [Link]

-

Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. Available from: [Link]

- Steel, P. G., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science.

- Silva, M. P., et al. (2020).

- RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.

- Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Urbana-Champaign.

- Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3183.

-

ChemBK. Isoquinoline-4-boronic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 3-chlorophenyl boronic acid. Available from: [Link]

- ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?.

-

PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

- ResearchGate. (2022).

- Aggarwal, V. K. (2017).

- Aggarwal, V. K. (2015).

-

NIST. Isoquinoline. National Institute of Standards and Technology. Available from: [Link]

- ResearchGate. (2019). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.

- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443.

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- ResearchGate. (2014).

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

- 1. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. prepchem.com [prepchem.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. Page loading... [guidechem.com]

- 9. escholarship.org [escholarship.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of (3-Chloroisoquinolin-6-yl)boronic acid

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of (3-Chloroisoquinolin-6-yl)boronic acid, a key building block in contemporary medicinal chemistry and materials science. We move beyond a simple recitation of analytical techniques, offering a logically structured workflow grounded in the principles of spectroscopic and spectrometric analysis. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind experimental choices. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and culminating with the definitive method of X-ray crystallography, we establish a self-validating system for structural confirmation and purity assessment.

Introduction: The Imperative for Rigorous Characterization

This compound is a bifunctional reagent of significant interest. The isoquinoline core is a privileged scaffold in numerous pharmaceuticals, while the boronic acid moiety is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The precise substitution pattern—a chlorine atom at the 3-position and a boronic acid at the 6-position—is critical to its reactivity and the ultimate structure of its derivatives. Any ambiguity in its structure can lead to the synthesis of incorrect target molecules, wasting significant resources and potentially leading to erroneous biological data.

Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for ensuring the identity, purity, and stability of this reagent. This guide outlines such an approach, emphasizing the synergy between different analytical techniques.

Foundational Analysis: Physicochemical Properties and Purity

Before delving into complex spectroscopic analysis, a foundational assessment is critical.

-

Appearance: The compound is typically an off-white to pale yellow solid.

-

Storage: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[1] Therefore, it should be stored under inert gas (Nitrogen or Argon) in a cool, dry place.[2]

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of the material and identifying the presence of any related impurities or the aforementioned boroxine anhydride.

Protocol 2.1: Reverse-Phase HPLC Method

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Causality: The acidic mobile phase ensures the boronic acid group is protonated, leading to consistent retention times. The gradient elution is necessary to separate the polar boronic acid from potentially non-polar impurities, including the less polar boroxine.

Spectroscopic & Spectrometric Elucidation Workflow

The core of structure elucidation lies in the concerted application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture.[3][4]

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the first port of call to confirm the molecular formula.

-

Expected Molecular Formula: C₉H₇BClNO₂

-

Expected Monoisotopic Mass: 207.0204 (for ¹¹B, ³⁵Cl)

A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M+ peak is expected.[5][6] Observing this pattern is a strong indicator of the presence of a single chlorine atom.

Protocol 3.1: ESI-HRMS Analysis

-

Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.

-

Sample Prep: Infuse a dilute solution (~10 µg/mL) of the sample in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Analysis: Acquire the full scan spectrum. The protonated molecule [M+H]⁺ should be observed at m/z 208.0277.

-

Validation:

-

Confirm the measured mass is within 5 ppm of the theoretical mass.

-

Confirm the presence and correct 3:1 intensity ratio of the [M+H+2]⁺ peak at m/z 210.0247.

-

Table 1: Expected HRMS Data

| Ion Species | Theoretical m/z | Isotope Contribution | Expected Ratio |

| [M+H]⁺ | 208.0277 | C₉H₈¹¹B³⁵ClNO₂⁺ | 100% |

| [M+H+2]⁺ | 210.0247 | C₉H₈¹¹B³⁷ClNO₂⁺ | ~32% |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy provides the definitive connectivity map of the molecule.[4][7] A suite of experiments is required for full assignment.

-

¹¹B NMR: This is a crucial, often overlooked, experiment for boronic acids. For a trigonal sp²-hybridized arylboronic acid, a single broad resonance is expected in the range of δ 28-33 ppm.[8][9][10] The presence of the boroxine anhydride would result in a slightly different chemical shift, often around 33 ppm.[10]

-

¹H NMR: The proton spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling. For the (3-Chloroisoquinolin-6-yl) moiety, we expect five aromatic protons. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine, the nitrogen atom, and the boronic acid group.

-

¹³C NMR: The carbon spectrum will show nine signals for the nine carbon atoms in the isoquinoline ring system. The carbon atom directly attached to the boron (C-6) will appear as a broad signal due to quadrupolar relaxation from the ¹¹B nucleus. The carbon attached to chlorine (C-3) will be significantly downfield.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to establishing the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11] A critical correlation would be from the proton at C-5 to the carbon at C-6, confirming the position of the boronic acid.

-

struct [label=<

B(OH)₂ C6 C5 C4

C7 C8 C1

C10 C9 N2 C3-Cl

];

H5 [label="H5", fontcolor="#EA4335"]; H7 [label="H7", fontcolor="#EA4335"]; H4 [label="H4", fontcolor="#EA4335"]; H1 [label="H1", fontcolor="#EA4335"];

C6 [label="C6", fontcolor="#4285F4"]; C8 [label="C8", fontcolor="#4285F4"]; C3 [label="C3", fontcolor="#4285F4"]; C10 [label="C10", fontcolor="#4285F4"];

H5 -> C6 [label="³JCH (Key)"]; H5 -> C7; H7 -> C5; H7 -> C8; H4 -> C5; H4 -> C10; H1 -> C8; H1 -> C3; } doteditor_caption: "Key Expected HMBC Correlations"

Protocol 3.2: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is often preferred as the acidic B(OH)₂ protons are typically observable and do not exchange as rapidly as in methanol-d₄ or D₂O.[12]

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum using a broadband probe, with boric acid as an external reference if necessary.

-

2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical ²JCH and ³JCH correlations.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom | Predicted δ (ppm) | Multiplicity / Coupling (Hz) | Key HMBC Correlations |

| 1 | H | ~9.2 | s | C3, C8, C9 |

| 3 | C | ~150 | - | H1, H4 |

| 4 | H | ~8.0 | s | C3, C5, C10 |

| 5 | H | ~8.1 | d, J=~8.5 | C4, C7, C9 |

| 6 | C | ~135 (broad) | - | H5, H7 |

| - | B(OH)₂ | ~8.3 | s (broad) | - |

| 7 | H | ~7.9 | dd, J=~8.5, 1.5 | C5, C9 |

| 8 | H | ~8.4 | d, J=~1.5 | C1, C6, C10 |

| 9 | C | ~130 | - | H1, H5, H7 |

| 10 | C | ~136 | - | H4, H8 |

| Note: These are predictions based on additive rules and data from similar isoquinoline systems. Actual values may vary.[13][14][15][16] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides confirmation of key functional groups. While it doesn't give connectivity information, it serves as a rapid quality check.[17]

-

O-H Stretch: A very broad and strong absorption band is expected from ~3200-3400 cm⁻¹ corresponding to the hydrogen-bonded O-H groups of the boronic acid.[18][19]

-

B-O Stretch: A strong, characteristic stretching vibration for the B-O bond is typically observed around 1350-1400 cm⁻¹.[19][20]

-

Aromatic Stretches: C=C and C=N stretching vibrations within the isoquinoline ring will appear in the 1500-1650 cm⁻¹ region.

-

C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Protocol 3.3: ATR-FTIR Analysis

-

Technique: Attenuated Total Reflectance (ATR) is ideal for solid samples, requiring minimal preparation.

-

Acquisition: Place a small amount of the solid powder directly on the ATR crystal.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Validation: Confirm the presence of the key vibrational bands listed above.

Definitive Confirmation: Single Crystal X-ray Crystallography

When absolute, unambiguous structural proof is required, or when spectroscopic data is inconclusive, single-crystal X-ray crystallography is the gold standard.[17][21] It provides a three-dimensional model of the molecule, confirming not only the connectivity but also precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion: A Self-Validating Approach

The structure elucidation of this compound is a process of accumulating and cross-validating evidence. HRMS provides the molecular formula, with the chlorine isotope pattern serving as an internal check. ¹¹B NMR confirms the presence of the boronic acid functionality. A full suite of 1D and 2D NMR experiments then builds the molecular skeleton, bond by bond. Finally, FTIR provides a rapid confirmation of the expected functional groups. By following this multi-technique workflow, researchers can have the highest degree of confidence in the identity and quality of this critical chemical building block, ensuring the integrity and success of their subsequent research and development efforts.[22]

References

-

arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Retrieved from [Link]

-

Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Williams, R. D., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(6), 1191-1199. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Retrieved from [Link]

-

Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Semantic Scholar. Retrieved from [Link]

-

Lee, H. W., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. Retrieved from [Link]

-

Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(1). Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen... Retrieved from [Link]

-

Peak, D., Luther III, G. W., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(14), 2551-2560. Retrieved from [Link]

-

DiPasquale, T. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15009-15017. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Retrieved from [Link]

-

Helt, J. C., et al. (2007). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 23(13), 7116-7121. Retrieved from [Link]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-154. Retrieved from [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jchps.com [jchps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. ias.ac.in [ias.ac.in]

- 14. tsijournals.com [tsijournals.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repository.geologyscience.ru [repository.geologyscience.ru]

- 19. researchgate.net [researchgate.net]

- 20. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. pure.skku.edu [pure.skku.edu]

An In-Depth Technical Guide to the Safe Handling and Application of (3-Chloroisoquinolin-6-yl)boronic acid

This guide provides comprehensive safety protocols and handling directives for (3-Chloroisoquinolin-6-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Beyond a mere checklist, this document elucidates the chemical principles underpinning these recommendations, ensuring a proactive and informed approach to laboratory safety.

Section 1: Hazard Identification and Core Safety Data

A foundational understanding of the inherent hazards of this compound is paramount. The following data is synthesized from Globally Harmonized System (GHS) classifications and provides a clear overview of the potential risks.

GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315 - Causes skin irritation | |

| Serious Eye Irritation | 2A | H319 - Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |

Precautionary Statements

Adherence to the following precautionary statements is mandatory when handling this compound[1]:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Section 2: The Chemist's Perspective: Understanding Reactivity and Stability

A deeper understanding of the chemical properties of this compound is essential for its safe and effective use in synthesis. Boronic acids, while relatively stable compared to other organometallics, possess unique reactivity profiles that must be respected.

The Nature of the Carbon-Boron Bond

The carbon-boron bond in arylboronic acids is a covalent bond with significant Lewis acidity at the boron center. This acidity allows for the formation of a tetrahedral boronate complex with Lewis bases, a key step in many of its synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. This reactivity, however, also opens pathways for degradation.

Protodeboronation: A Key Decomposition Pathway

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is a common undesired side reaction and is highly dependent on the reaction conditions, particularly pH. The mechanism can be catalyzed by both acid and, more commonly, base. Under basic conditions, the boronic acid is converted to the more nucleophilic tetrahedral boronate anion, which facilitates the cleavage. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH. The stability of boronic acids is generally greatest at neutral pH.

Section 3: Protocols for Safe Handling and Use

The following protocols are designed to mitigate the risks identified in Section 1 and are informed by the chemical properties discussed in Section 2.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARP (As Low As Reasonably Practicable) should be applied to minimize exposure.

-

Engineering Controls : All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has proper airflow before commencing work.

-

Personal Protective Equipment (PPE) : The minimum required PPE includes:

-

Eye Protection : Safety glasses with side shields or chemical splash goggles.

-

Hand Protection : Nitrile gloves. Inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.

-

Body Protection : A laboratory coat.

-

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Caption: Decision-making workflow for spill response.

References

- Safety D

- Boric Acid Safety & Hazards | Lab Alley.

- Boric Acid - IsoLab.

- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025-04-26).

- SAFETY D

- 1-Chloroisoquinoline-6-boronic acid - Apollo Scientific.

- SAFETY D

- BLD Pharm

- SAFETY D

- 3-Chloroisoquinoline-6-boronic acid - Synquest Labs.

- Protodeboronation of (Hetero)

- Effect of pH on the stability and reactivity of aryl boronic acids - Benchchem.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–

- Protodeboron

- Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are.

Sources

Commercial availability of (3-Chloroisoquinolin-6-yl)boronic acid

An In-depth Technical Guide to the Commercial Availability and Application of (3-Chloroisoquinolin-6-yl)boronic acid

Introduction: A Key Building Block for Modern Drug Discovery

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines two valuable features: the isoquinoline scaffold, a privileged core found in numerous biologically active compounds, and the boronic acid functional group, which is a versatile handle for carbon-carbon bond formation.

The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the efficient and modular synthesis of complex biaryl and heteroaryl structures, which are central to the design of novel therapeutic agents. Boronic acids are generally favored in discovery chemistry due to their stability, relatively low toxicity, and broad functional group tolerance compared to other organometallic reagents.[3][4]

This guide serves as a comprehensive technical resource for scientists, providing detailed information on the commercial sourcing, quality assessment, safe handling, and principal synthetic applications of this compound.

Compound Identification and Physicochemical Properties

Accurate identification is critical for procurement and experimental design. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1800483-72-0 | [5] |

| Molecular Formula | C₉H₇BClNO₂ | [5] |

| Molecular Weight | 207.42 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Borono-3-chloroisoquinoline, 6-Borono-3-chloro-2-azanaphthalene | [5] |

| SMILES | OB(O)c1ccc2c(c1)c=nc(Cl)c2 | N/A |

| InChI Key | OBUOMTRFSCUDKS-UHFFFAOYSA-N |

Commercial Sourcing and Availability

This compound is available from several specialized chemical suppliers. When sourcing this reagent, researchers should consider purity, available pack sizes, and lead times. Below is a summary of known commercial sources.

| Supplier | Product Code / CAS No. | Purity | Notes |

| SynQuest Laboratories | 8H60-5-10 | Not specified, inquire | Offers the direct boronic acid.[5] |

| BLD Pharm | 1800483-72-0 | Not specified, inquire | Provides access to technical documents like NMR and LC-MS upon request.[7] |

| ChemScene | CS-0178819 (Isomer) | ≥95% | Note: This is for the 1-chloro isomer, highlighting the need to verify substitution patterns.[6] |

| Fisher Scientific (via eMolecules) | 1509899-50-6 | Not specified, inquire | Lists the pinacol ester derivative, which can be a more stable alternative for storage and handling.[8] |

Expert Insight: Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) upon storage. For applications sensitive to precise stoichiometry, using the corresponding boronic acid pinacol ester is a common and effective strategy. These esters are generally more stable, less prone to degradation, and can be used directly in many cross-coupling reactions.

Quality Assessment, Handling, and Safety

Quality Control and Specifications

Before use, it is imperative to verify the identity and purity of the reagent. A reputable supplier will provide a Certificate of Analysis (CoA) detailing:

-

Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The spectra should be consistent with the expected structure of this compound.

-

Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For synthetic applications, a purity of ≥95% is generally acceptable.

Safety and Handling

Based on Safety Data Sheets (SDS) for this and structurally related boronic acids, the compound presents the following hazards:

Recommended Handling Procedures:

-

Always handle this chemical in a well-ventilated fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

-

Avoid breathing dust.[9] Take measures to prevent the build-up of electrostatic charge.[10]

-

In case of skin or eye contact, flush immediately with copious amounts of water.

Storage

Proper storage is crucial to maintain the integrity of the reagent.

-

Conditions: Store in a cool, dry, and well-ventilated area.[11]

-

Container: Keep the container tightly sealed to prevent moisture absorption and degradation.[11]

-

Inert Atmosphere: For long-term storage, it is best practice to store boronic acids under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and dehydration.[9]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the C6 position of the isoquinoline and a carbon atom of an aryl or vinyl halide/triflate.[1] This reaction is a cornerstone of modern synthetic chemistry due to its reliability and broad substrate scope.[12]

Catalytic Cycle

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2]

Representative Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Reaction: this compound + 4-Bromoanisole → 3-Chloro-6-(4-methoxyphenyl)isoquinoline

Materials:

-

This compound (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 equivalents, 8 mol%) or a more advanced ligand like SPhos or XPhos.

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the dioxane solvent. Add this catalyst solution to the reaction flask. Rationale: Using a phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the flask. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-6-(4-methoxyphenyl)isoquinoline.

Logical Workflow for Procurement and Use

The process from identifying the need for the reagent to its final use in an experiment follows a logical, quality-driven workflow.

Conclusion

This compound is a readily available, high-value building block for pharmaceutical and chemical research. While its handling requires adherence to standard safety protocols for irritant solids, its utility in robust and versatile Suzuki-Miyaura cross-coupling reactions makes it an essential tool for constructing complex molecular architectures. By carefully selecting suppliers, verifying quality through analytical documentation, and employing established synthetic protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

-

Fisher Scientific. This compound PINACOL ESTER | 1509899-50-6.

-

SynQuest Laboratories. 3-Chloroisoquinoline-6-boronic acid Safety Data Sheet.

-

Fluorochem. 3-Chloroisoquinolin-8-boronic acid.

-

CymitQuimica. Safety Data Sheet.

-

Material Safety Data Sheet. Ink for Water Color Pen.

-

Sigma-Aldrich. 2-Methylquinoline-6-boronic acid MIDA ester Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

Neto, B. A. D., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2979.

-

ChemScene. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8.

-

Frontier Specialty Chemicals. Boronic Acids | High Purity, Global Shipping.

-

Wikipedia. Suzuki reaction.

-

Tondi, M. A., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv.

-

ChemicalBook. 6-Isoquinolinyl-boronic acid | 899438-92-7.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 303.

-

BLD Pharm. This compound | 1800483-72-0.

-

BLD Pharm. (3-Methylisoquinolin-6-yl)boronic acid.

-

Sigma-Aldrich. isoquinoline-6-boronic acid AldrichCPR.

-

Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications, 66(3), 483-499.

-

Das, S., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5408.

-

Leny, F., & Pucheault, M. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6296.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-